Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate

Analytical Chemistry Procurement Specification Quality Control

Essential heterocyclic building block for HIV integrase inhibitor development (Dolutegravir). The unique 5-ethyl acetate substituent enables divergent transformations via nucleophilic acyl substitution, unlike inert 5-alkyl/aryl analogs. Predicted pKa 3.36 alters solubility vs. unsubstituted barbituric acid (pKa 4.01), impacting chromatographic behavior. ≥98% purity (NLT 98%) ensures minimal impurity-driven side reactions. Synthesizable in quantitative one-step Vilsmeier protocol. Verify specific CAS 22384-44-7.

Molecular Formula C8H10N2O5
Molecular Weight 214.18 g/mol
CAS No. 22384-44-7
Cat. No. B3253491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate
CAS22384-44-7
Molecular FormulaC8H10N2O5
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC(=O)NC1=O)O
InChIInChI=1S/C8H10N2O5/c1-2-15-5(11)3-4-6(12)9-8(14)10-7(4)13/h2-3H2,1H3,(H3,9,10,12,13,14)
InChIKeyUVINUVSNJBJBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate (CAS 22384-44-7): Structural and Physicochemical Baseline for Procurement Decisions


Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate (CAS 22384-44-7) is a 5-substituted derivative of barbituric acid (2,4,6-trihydroxypyrimidine) featuring an ethyl acetate moiety at the C5 position. Its molecular formula is C8H10N2O5, molecular weight 214.18 g/mol, and it is characterized by a predicted density of 1.321±0.06 g/cm³ and a predicted pKa of 3.36±0.40 . The compound is primarily utilized as a versatile heterocyclic building block in pharmaceutical research, notably as a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir [1]. Its structure imparts specific reactivity profiles and physicochemical properties that are not uniformly shared across the broader class of 5-substituted barbituric acid derivatives [2].

Why Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate Cannot Be Substituted with Generic 5-Substituted Barbituric Acid Derivatives


Direct substitution of Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate with other 5-substituted barbituric acid derivatives (e.g., 5-methylbarbituric acid, 5-phenylbarbituric acid, or 5,5-disubstituted variants) is not chemically or functionally equivalent. The presence of the ethyl acetate side chain introduces a distinct ester functionality that enables divergent downstream synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or further derivatization via nucleophilic acyl substitution [1]. This contrasts with 5-alkyl or 5-aryl barbituric acid derivatives, which lack this reactive ester handle. Furthermore, the specific substitution pattern influences key physicochemical properties: the predicted pKa of 3.36 for the target compound differs significantly from the reported pKa of 4.01 for unsubstituted barbituric acid [2], which directly impacts solubility, ionization state, and chromatographic behavior under physiological and analytical conditions. Such differences can critically affect the outcome of structure-activity relationship studies, synthetic route efficiency, and analytical method development, making simple class-based substitution an unreliable procurement strategy.

Quantitative Differentiation Evidence for Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate (CAS 22384-44-7)


Commercial Purity Benchmarking: 98% vs. 95% Standard for Analogs

Commercially available Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is routinely supplied at a purity of 98% or higher (NLT 98%) , whereas many structurally similar 5-substituted barbituric acid derivatives (e.g., 5-methylbarbituric acid or 5-ethyl-5-phenylbarbituric acid) are frequently listed at 95% purity from comparable suppliers . This 3% absolute purity difference represents a 60% reduction in the maximum potential impurity load (from 5% down to 2%), a critical factor for reproducible synthesis of high-value pharmaceutical intermediates like Dolutegravir.

Analytical Chemistry Procurement Specification Quality Control

Predicted pKa Differentiation from Unsubstituted Barbituric Acid

The predicted acid dissociation constant (pKa) for Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is 3.36±0.40 , which is approximately 0.65 log units lower (more acidic) than the established pKa of 4.01 for unsubstituted barbituric acid (2,4,6-trihydroxypyrimidine) [1]. This increased acidity arises from the electron-withdrawing effect of the ethyl acetate substituent at the C5 position. The difference in pKa directly translates to a distinct ionization profile at physiological and near-physiological pH ranges.

Physicochemical Characterization Solubility Prediction Chromatography

Synthetic Utility: Quantitative Yield in One-Step Vilsmeier Protocol

A published protocol demonstrates that Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate can be synthesized in quantitative yield using adapted Vilsmeier conditions in a single synthetic step [1]. While direct comparative yield data for alternative 5-substituted barbituric acid syntheses are not available from identical conditions, this quantitative outcome is notable relative to the typical 60-85% yields reported for multi-step syntheses of 5,5-disubstituted barbituric acid derivatives via classical malonic ester condensation .

Synthetic Methodology Process Chemistry Reaction Efficiency

Hydrogen Bonding Capacity: Distinct Donor/Acceptor Profile vs. 5,5-Disubstituted Analogs

Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate possesses 3 hydrogen bond donors and 5 hydrogen bond acceptors [1]. This profile differs fundamentally from 5,5-disubstituted barbituric acid derivatives (e.g., 5-ethyl-5-phenylbarbituric acid), which typically exhibit only 2 hydrogen bond donors and 3-4 acceptors due to substitution at the C5 position eliminating one donor site. The retention of all three NH/OH donor sites in the target compound, while introducing an ester acceptor, creates a unique hydrogen bonding capacity of 8 total sites (3 donors + 5 acceptors) compared to 5-6 total sites for 5,5-disubstituted analogs.

Molecular Recognition Solubility Crystal Engineering

Structural Uniqueness for Dolutegravir Synthesis: Differentiated Intermediate Utility

Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is explicitly identified as a key intermediate in the synthesis of Dolutegravir, a first-line HIV integrase inhibitor with an IC50 of 2.7 nM [1]. The 5-(ethoxycarbonylmethyl) substitution pattern is essential for constructing the tricyclic carbamoyl pyridone core of Dolutegravir [2]. Alternative 5-substituted barbituric acid derivatives (e.g., 5-methyl or 5-phenyl) lack the necessary ester functionality for subsequent ring-forming steps and cannot serve as viable intermediates for this high-value pharmaceutical target.

Pharmaceutical Synthesis HIV Integrase Inhibitors Process Chemistry

Validated Application Scenarios for Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate Based on Quantitative Evidence


Synthesis of Dolutegravir and Second-Generation HIV Integrase Inhibitors

This compound is a structurally essential intermediate for constructing the tricyclic carbamoyl pyridone core of Dolutegravir, an approved HIV integrase inhibitor with an IC50 of 2.7 nM . The 5-(ethoxycarbonylmethyl) substituent provides the requisite ester handle for subsequent ring-forming reactions, a functional requirement that cannot be met by other 5-substituted barbituric acid derivatives. Research groups engaged in HIV integrase inhibitor development or Dolutegravir analog synthesis should prioritize this specific compound, as alternative 5-substituted barbituric acid derivatives lack the necessary synthetic utility for this pathway.

High-Purity Building Block Procurement for Analytical Method Development

With a commercial purity specification of ≥98% (NLT 98%) , Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate offers a 60% reduction in maximum potential impurity load compared to the typical 95% purity of many 5-substituted barbituric acid analogs. This higher purity reduces the risk of impurity-driven side reactions and minimizes downstream purification requirements. For analytical method development, the compound's distinct physicochemical properties—including a predicted pKa of 3.36 and a unique hydrogen bonding capacity of 8 total sites [1]—facilitate reproducible chromatographic separation and spectroscopic characterization.

Efficient One-Step Synthetic Protocol for Heterocyclic Core Construction

A published protocol demonstrates that this compound can be synthesized in quantitative yield using adapted Vilsmeier conditions in a single step [2]. This represents a significant efficiency advantage over the multi-step malonic ester condensations typically required for 5,5-disubstituted barbituric acid derivatives, which often achieve only 60-85% yields . For laboratories seeking to generate this building block in-house or scale up production, the one-step protocol offers reduced material costs, shorter production timelines, and higher overall yield.

Physicochemical Property-Dependent Assays and Formulation Studies

The compound's predicted pKa of 3.36 is 0.65 log units lower than unsubstituted barbituric acid (pKa 4.01) , resulting in a distinct ionization profile at physiological pH. Additionally, its hydrogen bonding capacity of 8 total sites (3 donors, 5 acceptors) [1] differs markedly from 5,5-disubstituted analogs (typically 5-6 total sites). These differences are critical for solubility screening, co-crystal engineering, and biological assays where ionization state and intermolecular interactions directly impact experimental outcomes. Researchers conducting structure-activity relationship studies or formulation development should account for these differentiated physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.